molecular formula C12H10N4 B6272494 5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine CAS No. 1381859-24-0

5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine

Cat. No. B6272494
CAS RN: 1381859-24-0
M. Wt: 210.2
InChI Key:
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Description

“5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine” is a heterocyclic compound . It has an empirical formula of C7H7N3 and a molecular weight of 133.15 . It is used as a building block in the synthesis of various chemical compounds .


Molecular Structure Analysis

The molecular structure of “5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine” consists of a pyridine ring fused with a pyrrole ring . The SMILES string representation of the molecule is Nc1cnc2[nH]ccc2c1 .


Physical And Chemical Properties Analysis

“5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine” is a solid compound . It has a molecular weight of 133.15 . The InChI key of the compound is PLWBENCHEUFMTN-UHFFFAOYSA-N .

Future Directions

Research on 1H-pyrrolo[2,3-b]pyridine derivatives, including “5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine”, is ongoing, particularly in the context of cancer therapy . These compounds are being developed as potential FGFR inhibitors, representing an attractive strategy for cancer therapy .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine' involves the synthesis of the pyrrolo[2,3-b]pyridine ring system followed by the introduction of the pyridin-3-amine moiety.", "Starting Materials": ["2-bromo-5-nitropyridine", "2,3-dichloropyridine", "ethyl 2-oxoacetate", "ethyl cyanoacetate", "hydrazine hydrate", "sodium methoxide", "sodium hydride", "4-bromo-1H-pyrrolo[2,3-b]pyridine"], "Reaction": ["Step 1: Synthesis of 2-(2,3-dichloropyridin-4-yl)ethan-1-ol from 2,3-dichloropyridine and ethyl 2-oxoacetate using sodium methoxide as a base and ethanol as a solvent.", "Step 2: Synthesis of 2-(2,3-dichloropyridin-4-yl)acetonitrile from 2-(2,3-dichloropyridin-4-yl)ethan-1-ol and ethyl cyanoacetate using sodium hydride as a base and DMF as a solvent.", "Step 3: Synthesis of 5-nitro-1-(2,3-dichloropyridin-4-yl)-1H-pyrrole-3-carbaldehyde from 2-(2,3-dichloropyridin-4-yl)acetonitrile and hydrazine hydrate using ethanol as a solvent.", "Step 4: Synthesis of 5-(4-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)-1-(2,3-dichloropyridin-4-yl)-1H-pyrrole-3-carbaldehyde from 5-nitro-1-(2,3-dichloropyridin-4-yl)-1H-pyrrole-3-carbaldehyde and 4-bromo-1H-pyrrolo[2,3-b]pyridine using ethanol as a solvent.", "Step 5: Synthesis of 5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine from 5-(4-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)-1-(2,3-dichloropyridin-4-yl)-1H-pyrrole-3-carbaldehyde and hydrazine hydrate using ethanol as a solvent."] }

CAS RN

1381859-24-0

Product Name

5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine

Molecular Formula

C12H10N4

Molecular Weight

210.2

Purity

95

Origin of Product

United States

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